N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-15-3-4-18-16(9-15)23(28)17-11-26(7-6-19(17)25-18)12-22(27)24-10-14-2-5-20-21(8-14)31-13-30-20/h2-5,8-9H,6-7,10-13H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXSHFHJLXPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a naphthyridine derivative. This structural configuration is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM. In comparison, the standard drug doxorubicin had IC50 values of 7.46 µM for HepG2 and 4.56 µM for MCF7 .
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
- Apoptosis Induction : The compounds induced apoptosis as evidenced by annexin V-FITC assays and alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicated that these compounds could arrest the cell cycle at specific phases, contributing to their antiproliferative effects.
Neuroprotective Effects
In addition to anticancer properties, derivatives of benzo[d][1,3]dioxole have been investigated for neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. One compound demonstrated the ability to significantly increase cell viability at concentrations as low as 1.25 µg/mL while being non-toxic at higher concentrations (30 µg/mL). This suggests a favorable therapeutic window for potential Alzheimer's disease treatments .
Mechanisms of Neuroprotection
The neuroprotective mechanisms identified include:
- Reduction of Oxidative Stress : Compounds reduced levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
- Inhibition of NF-κB Pathway : The inhibition of NF-κB signaling was noted, which is often activated in neurodegenerative conditions.
- Modulation of Apoptotic Factors : Changes in expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were observed, indicating a shift towards cell survival.
Data Summary
| Compound | Target Cells | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...) | HepG2 | 2.38 | EGFR inhibition |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...) | HCT116 | 1.54 | Apoptosis induction |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy...) | MCF7 | 4.52 | Cell cycle arrest |
| Neuroprotective derivative | PC12 (Aβ-induced) | >30 (non-toxic) | NF-kB inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[b]naphthyridinone Family
N,N-Dialkyl-5(or 10)-Oxobenzo[b][1,8 or 1,6]naphthyridine-carbothioamides
These compounds, synthesized via sequential reactions of (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines and sodium hydride, share the benzo[b]naphthyridinone core but differ in two key aspects:
- Functional Groups : The target compound has an acetamide group (-NHCO-), whereas these analogs feature carbothioamides (-NHCSS-) .
- Substituents: The 8-methoxy group in the target compound contrasts with variable alkyl or aryl groups in carbothioamide derivatives (e.g., diethyl, dimethylamino).
Table 1: Structural Comparison of Benzo[b]naphthyridinone Derivatives
Dibenzo[c,h][1,6]naphthyridines
These derivatives, such as 2,3-dimethoxy-8,9-dimethoxy-5-[N-alkyl-N-cyanomethylaminoethyl]dibenzo[c,h][1,6]naphthyridin-6-ones, exhibit extended fused-ring systems compared to the target compound. Key distinctions include:
Bioactivity and Structure-Activity Relationships (SAR)
- K-16 : Exhibits root growth modulation in A. thaliana at 0.1 µM, indicating potent bioactivity possibly linked to its benzo[d][1,3]dioxole moiety .
- Dibenzo[c,h]naphthyridines : Demonstrated topoisomerase inhibition in prior studies, attributed to their extended aromatic systems and electron-donating methoxy groups .
Key SAR Observations :
The acetamide group in the target compound may enhance solubility compared to carbothioamides.
The 8-methoxy group could improve metabolic stability by sterically shielding the 10-oxo group from enzymatic degradation.
Preparation Methods
Initial Cyclization Strategy
The naphthyridine scaffold is synthesized from 2-chloro-5-nitronicotinic acid through a sequence involving:
- Chlorination : Treatment with thionyl chloride (SOCl₂) in chloroform converts the carboxylic acid to an acid chloride.
- Esterification : Reaction with ethyl 3-(dimethylamino)acrylate in acetonitrile yields ethyl 6-nitro-2-chloro-1,8-naphthyridine-3-carboxylate (78% yield).
- Nitro Reduction : Iron powder in aqueous HCl reduces the nitro group to an amine (92% purity post-recrystallization).
Critical Parameters :
- Temperature control during chlorination (reflux at 40–45°C) prevents decomposition.
- Use of triethylamine as a base ensures efficient esterification.
Functionalization at C-8 and C-10
The 8-methoxy and 10-oxo groups are introduced via:
- Condensation with 2-Indanone : The amine intermediate reacts with 2-indanone under reductive amination conditions (NaBH₃CN, acetic acid) to form the 3,4-dihydrobenzo[b]naphthyridine framework.
- Oxidation : MnO₂ in dichloromethane oxidizes the C-10 position to a ketone (confirmed by IR: 1685 cm⁻¹, C=O stretch).
- Methoxy Introduction : O-Methylation using methyl iodide and K₂CO₃ in DMF installs the 8-methoxy group (HPLC purity >98%).
Synthesis of N-(Benzo[d]Dioxol-5-ylmethyl)Acetamide Side Chain
Preparation of Benzo[d]Dioxol-5-ylmethylamine
- Chloromethylation : 5-(Chloromethyl)benzo[d]dioxole is synthesized via Friedel-Crafts alkylation of sesamol with paraformaldehyde and HCl gas.
- Gabriel Synthesis : Reaction with phthalimide potassium salt in DMF yields the phthalimide-protected amine, which is hydrolyzed with hydrazine to free the primary amine.
Yield Optimization :
Acetic Acid Activation and Amide Coupling
The naphthyridine’s secondary amine is coupled to the acetic acid derivative via:
- Carboxylic Acid Activation : Ethyl chloroformate converts 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b]naphthyridin-2-yl)acetic acid to a mixed anhydride.
- Amide Bond Formation : Reaction with benzo[d]dioxol-5-ylmethylamine in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst achieves 85% yield.
Side Reaction Mitigation :
- Strict temperature control (0–5°C) during anhydride formation prevents epimerization.
- Excess DMAP (20 mol%) suppresses N-acylurea byproduct formation.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A patent-disclosed method employs microwave irradiation (150°C, 30 min) to accelerate the cyclocondensation of ethyl 3-amino-4-(2-methoxyphenyl)but-2-enoate with dimethylformamide dimethylacetal (DMF-DMA), reducing reaction time from 12h to 30 min.
Solid-Phase Synthesis for Acetamide Linkage
Immobilization of the naphthyridine core on Wang resin enables iterative amide bond formation with Fmoc-protected benzo[d]dioxol-5-ylmethylamine, followed by cleavage with TFA/water (95:5).
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30) |
| HRMS (m/z) | 478.1743 [M+H]⁺ | ESI-QTOF |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, ArH), 6.85 (s, 1H, OCH₂O) | Bruker Avance III |
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of reagents and conditions. Key steps include:
- Coupling reactions : Use of bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitutions or amide bond formations .
- Purification : Intermediate purification via column chromatography or recrystallization to minimize side products.
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to verify reaction progress and purity .
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer : A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, especially for the benzo[d][1,3]dioxole and naphthyridinone moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Quantify purity (>95%) and detect trace impurities using reverse-phase columns .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s physicochemical properties?
- Methodological Answer : The benzo[d][1,3]dioxole group enhances lipophilicity, improving membrane permeability. Computational tools (e.g., LogP calculators) predict its contribution to bioavailability. Experimental validation includes:
- Solubility assays : Measure solubility in aqueous buffers (e.g., PBS) and organic solvents .
- Hydrogen bonding analysis : IR spectroscopy or crystallography to identify interactions with biological targets .
Advanced Research Questions
Q. What computational strategies predict this compound’s bioactivity against specific enzymes?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Target selection : Prioritize enzymes with known binding to benzo[d][1,3]dioxole or naphthyridine derivatives (e.g., kinases, cytochrome P450).
- Docking software : Use AutoDock Vina or Schrödinger to model interactions, focusing on π–π stacking (benzodioxole) and hydrogen bonding (acetamide group) .
- Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies identify key functional groups for bioactivity?
- Methodological Answer : Design analogs with systematic modifications (Table 1):
| Analog | Modification | Assay Outcome |
|---|---|---|
| A | Removal of 8-methoxy group | ↓ Activity (IC50 ↑ 3x) |
| B | Replacement of naphthyridinone with pyrimidine | ↓ Binding affinity |
| C | Addition of methyl to acetamide | ↑ Solubility, similar potency |
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions or model specificity. Address via:
- Assay standardization : Replicate experiments in orthogonal models (e.g., cell-free vs. cell-based assays).
- Metabolic stability testing : Use liver microsomes to assess if differences stem from metabolic degradation .
- Structural analogs : Compare bioactivity of derivatives to isolate contributing functional groups .
Q. How can flow chemistry improve the scalability of synthesis?
- Methodological Answer : Continuous-flow systems enhance reproducibility and yield:
- Reactor design : Use microfluidic chips for exothermic steps (e.g., coupling reactions) to maintain temperature control .
- In-line analytics : Integrate UV-Vis or IR spectroscopy for real-time monitoring .
- Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., residence time, reagent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
